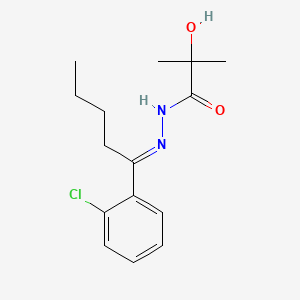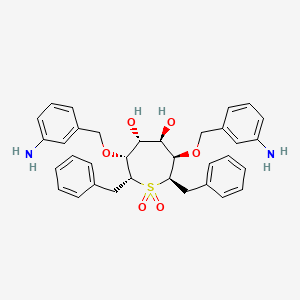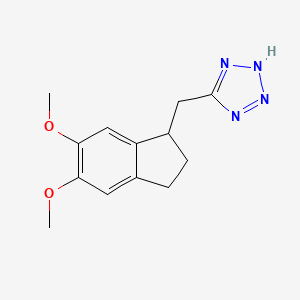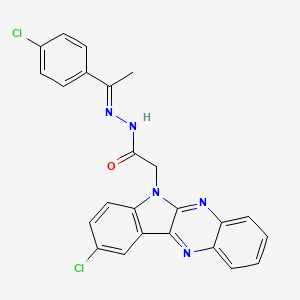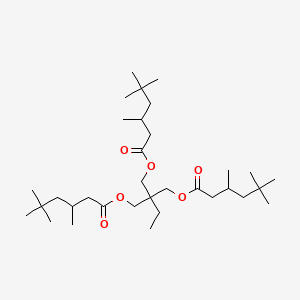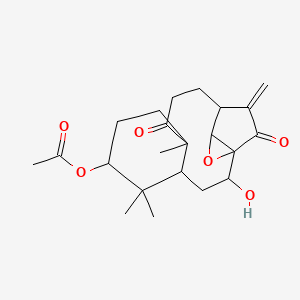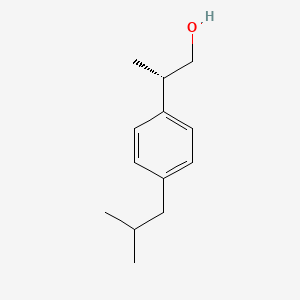
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a cyclohexyl group and a dimethylamino moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of 2-(hexyloxy)phenol with phosgene to form the corresponding chloroformate, which is then reacted with cyclohexylamine to yield the carbamic acid ester.
Introduction of the Dimethylamino Group: The ester is then reacted with formaldehyde and dimethylamine to introduce the dimethylamino group, forming the final ester.
Formation of the Hydrochloride Salt: The final ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure.
Purification Steps: Techniques like recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-(hexyloxy)phenol and the corresponding carbamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Altered functional groups leading to different structural analogs.
Applications De Recherche Scientifique
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Carbamic acid, phenyl-, methyl ester
Uniqueness
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride is unique due to its specific structural features, such as the hexyloxyphenyl group and the dimethylamino moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
113873-73-7 |
|---|---|
Formule moléculaire |
C22H37ClN2O3 |
Poids moléculaire |
413.0 g/mol |
Nom IUPAC |
[1-[(dimethylamino)methyl]cyclohexyl] N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-4-5-6-12-17-26-20-14-9-8-13-19(20)23-21(25)27-22(18-24(2)3)15-10-7-11-16-22;/h8-9,13-14H,4-7,10-12,15-18H2,1-3H3,(H,23,25);1H |
Clé InChI |
IFHHZCRXPJAKRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC=C1NC(=O)OC2(CCCCC2)CN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


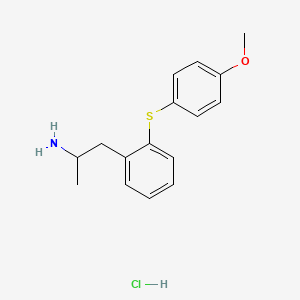
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
